molecular formula C13H13NO B2775619 2-(2-Phenylethyl)pyridin-1-ium-1-olate CAS No. 1208-56-6

2-(2-Phenylethyl)pyridin-1-ium-1-olate

Cat. No.: B2775619
CAS No.: 1208-56-6
M. Wt: 199.253
InChI Key: UUKOXYRDCFRTDZ-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)pyridin-1-ium-1-olate is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.253 g/mol. This compound is characterized by a pyridine ring substituted with a phenylethyl group and an oxo group, forming a pyridinium-olate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)pyridin-1-ium-1-olate typically involves the reaction of pyridine with 2-phenylethyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxo derivatives of the pyridinium ring.

    Reduction: Reduced pyridinium derivatives.

    Substitution: Substituted pyridinium compounds with different functional groups.

Scientific Research Applications

2-(2-Phenylethyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

2-(2-Phenylethyl)pyridin-1-ium-1-olate can be compared with other similar compounds, such as:

    2-(2-Phenylethyl)pyridine: Lacks the oxo group, resulting in different chemical reactivity and biological activity.

    2-(2-Phenylethyl)pyridinium chloride: Contains a chloride ion instead of the oxo group, leading to variations in solubility and reactivity.

    2-(2-Phenylethyl)pyridinium bromide: Similar to the chloride derivative but with a bromide ion, affecting its chemical properties.

The uniqueness of this compound lies in its pyridinium-olate structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-oxido-2-(2-phenylethyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKOXYRDCFRTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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